{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine
Description
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine is a heterocyclic amine featuring a pyrrolo[2,3-b]pyridine scaffold substituted with a methyl group at the 1-position and a methanamine group at the 3-position. This compound is part of the 7-azaindole family, a class of bicyclic aromatic structures known for their pharmacological relevance, particularly in kinase inhibition and anticancer research . Its molecular formula is C₉H₁₁N₃, with an average molecular weight of 161.20 g/mol . The compound has been utilized as a key intermediate in synthesizing bioactive derivatives, such as GSK-3 inhibitors and antiproliferative agents .
Its structural analogs, however, are actively researched for drug discovery due to their tunable electronic and steric properties.
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVQKCZPWJDBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in nucleophilic substitution reactions due to its primary amine group at position 3. The fused pyrrole-pyridine ring system may influence reactivity through:
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Electron-withdrawing effects from the pyridine nitrogen, modulating the nucleophilicity of the amine.
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Intermolecular interactions during reactions, potentially affecting reaction rates and selectivity.
Amine Group Reactions
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Alkylation/Acylation : The amine can undergo alkylation or acylation to form secondary/tertiary amines, altering its biological activity.
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Reduction/Oxidation : The amine group may participate in redox reactions, though specific examples are not detailed in available sources.
**Pyrrolopyridine Ring Reactivity
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Electrophilic substitution : The fused ring system may undergo reactions at positions influenced by the electronic environment of the pyridine nitrogen .
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Metal-mediated reactions : Potential for catalytic processes (e.g., cross-couplings), though not explicitly reported in the provided sources.
Biological Relevance of Reaction Outcomes
Derivatives of pyrrolo[2,3-b]pyridine, including methanamine analogs, have been explored as FGFR inhibitors in oncology. For example:
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FGFR1 inhibition : Certain derivatives exhibit IC₅₀ values in the low micromolar range, highlighting the importance of structural modifications (e.g., substituents at position 3) on activity .
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Antiproliferative effects : Compounds with methanamine groups may show activity against cancer cell lines (e.g., 4T1, MDA-MB-231) .
Analytical Characterization
Key analytical methods for verifying the structure and purity of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine include:
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¹H NMR : Characteristic peaks for the pyrrole and pyridine ring protons, with shifts influenced by the amine group .
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Mass spectrometry : Molecular ion peaks (e.g., M+H at 161 m/z for related compounds) .
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Column chromatography : Used for purification, with ethyl acetate as a common eluent .
Challenges and Optimization
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Regioselectivity : Ensuring substitution occurs at the desired position (e.g., position 3) during amine formation.
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Scalability : Industrial-scale synthesis may require flow chemistry or automated processes to maintain yields.
Comparative Analysis with Analogous Compounds
This comparative analysis highlights how structural modifications (e.g., substituent position, chain length) impact biological activity and reactivity.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of pyrrolopyridines can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine can selectively inhibit PKMYT1 kinase, leading to reduced phosphorylation of CDK1 and subsequent apoptosis in cancer cells .
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. For example, derivatives have been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The compound has been studied for its potential neuroprotective effects. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems or protect against neurodegenerative processes.
Synthesis and Derivatives
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine can be achieved through various methods involving the functionalization of pyrrolopyridine scaffolds. Recent studies have focused on optimizing synthetic routes to enhance yield and reduce costs:
| Synthesis Method | Description |
|---|---|
| Condensation Reactions | Involves the reaction of pyrrolopyridine derivatives with amines to form methanamine derivatives. |
| Functional Group Modifications | Modifying existing functional groups to enhance biological activity or solubility. |
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, treatment regimens including {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine showed significant tumor reduction when combined with conventional therapies. The study emphasized the compound's role in enhancing the efficacy of existing treatments .
Case Study 2: Antimicrobial Activity
A cohort study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating promising potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that promote tumor growth and survival . The exact molecular interactions typically involve binding to the ATP-binding site of the receptor, preventing its activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine, highlighting differences in substitution patterns, physicochemical properties, and applications:
Key Comparison Points
Structural Variations :
- Position of Methanamine : The 3-yl and 6-yl methanamine isomers ({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine vs. 6-yl variant) differ in substitution sites, which may influence receptor binding or metabolic stability .
- Heterocyclic Conjugates : Thiazole-indole derivatives (e.g., compound 1l ) exhibit enhanced bioactivity due to extended π-conjugation and hydrogen-bonding capacity .
Physicochemical Properties :
- Melting Points : Derivatives with bulkier substituents (e.g., compound 1l , mp 232°C) have higher melting points than simpler analogs (e.g., compound 1n , mp 166°C) .
- Spectroscopic Data : IR and NMR spectra confirm the presence of functional groups like NH₂ (3608 cm⁻¹) and methyl protons (δ 3.95 ppm in CDCl₃) .
Biological Activity :
- Antiproliferative Effects : Conjugates with trimethoxyphenyl groups (e.g., compound 42 ) show cytotoxicity against pancreatic cancer cells via CDK1 modulation .
- Kinase Inhibition : Maleimide-based derivatives inhibit GSK-3, with IC₅₀ values influenced by pyrrolopyridine substitution patterns .
Synthetic Accessibility :
- 1-Methylpyrrolo[2,3-b]pyridine derivatives are synthesized via Suzuki couplings or nucleophilic substitutions, with yields ranging from 60% (compound 1n ) to 91% (compound 1o ) .
Biological Activity
{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine is characterized by a pyrrolo-pyridine core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 146.18 g/mol .
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antiparasitic activity. For instance, compounds with modifications at the nitrogen atom have shown varying degrees of efficacy against parasites. A specific study demonstrated that structural modifications significantly impacted the potency of the compounds, with some derivatives achieving an EC50 value as low as 0.011 μM against parasites .
Neuroprotective Effects
The neuroprotective potential of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine has been explored in several models. In vitro studies have shown that this compound can inhibit neuroinflammation and protect neuronal cells from oxidative stress. These effects are attributed to its ability to modulate signaling pathways associated with neurodegeneration, particularly in models of Alzheimer's disease.
Anticancer Properties
Research has also suggested that {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound in cancer therapy.
Case Study 1: Antiparasitic Efficacy
In a controlled study involving various pyrrolo[2,3-b]pyridine derivatives, {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine was tested against Plasmodium falciparum. The compound exhibited significant activity with an EC50 value of 0.023 μM, indicating strong antiparasitic potential compared to standard treatments.
Case Study 2: Neuroprotection in Alzheimer’s Models
A series of experiments conducted on murine models of Alzheimer’s disease showed that administration of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine resulted in reduced levels of amyloid-beta plaques and improved cognitive function. These findings suggest its potential role in mitigating neurodegenerative processes.
Data Tables
Q & A
Q. What are the common synthetic routes for {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine, and how can reaction conditions be optimized?
The synthesis typically involves functionalization of the pyrrolopyridine core. For example, alkylation of the pyrrolo[2,3-b]pyridine nitrogen using NaH and methyl iodide in THF at 0°C to room temperature is a key step ( ). Subsequent boronic acid cross-coupling reactions (e.g., with 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C introduces substituents (). Deprotection of intermediates (e.g., phthalimides) with hydrazine hydrate in ethanol under microwave heating (90°C, 2 h) yields the free amine ( ). Optimization focuses on solvent choice, catalyst loading, and temperature control to improve yields (e.g., 56% yield reported for a related compound in ).
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming regiochemistry and substituent integration. For example, the methylamine group in N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine shows a singlet at δ 3.55 ppm (¹H NMR) and 44.33 ppm (¹³C NMR) ( ).
- HRMS : Essential for verifying molecular formula. A related compound (C₁₀H₁₃N₃) showed [M+H]⁺ at 176.11 (calc. 175.11) ( ).
- HPLC : Used to assess purity (>95% in most cases; ).
Q. How does structural modification at the 3-position influence bioactivity in preliminary SAR studies?
Substitutions at the 3-position (e.g., methyl, bromo, or methoxyethyl groups) modulate target binding. For instance, 5-bromo derivatives (e.g., compound 13 in ) showed enhanced inhibitory activity against GSK-3β (IC₅₀ = 2.4 µM), while bulkier groups (e.g., 2-methoxyethyl) reduced potency (IC₅₀ = 63 µM). Ethylamine side chains (e.g., in ) improved solubility without compromising affinity for bacterial biofilm targets.
Advanced Research Questions
Q. How can conflicting SAR data be resolved when substituents yield unexpected activity profiles?
Contradictions may arise from steric effects or off-target interactions. For example, a 5-bromo substituent ( ) enhanced GSK-3β inhibition but reduced activity in kinase assays ( ). Resolution requires:
- Docking studies : To assess binding pocket compatibility (e.g., PLX-5622’s CSF1R inhibition relies on fluoropyridine and pyrrolopyridine alignment; ).
- Proteome-wide profiling : To identify off-target interactions (e.g., using kinome screens).
Q. What strategies improve synthetic yields of {1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine derivatives?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h for deprotection; ).
- Catalyst screening : Pd(OAc)₂/XPhos systems may improve cross-coupling efficiency over Pd(PPh₃)₄ ().
- Solvent optimization : Replacing toluene with dioxane increased yields by 15% in analogous reactions ( ).
Q. How does computational modeling predict target engagement for pyrrolopyridine-based inhibitors?
Molecular dynamics simulations and DFT calculations evaluate electronic effects of substituents. For instance, the 1-methyl group in PLX-5622 stabilizes a hydrophobic pocket in CSF1R, while the pyridine nitrogen forms hydrogen bonds with Asp-796 ( ). Tools like AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis.
Q. What is the stability of this compound under physiological conditions, and how can it be enhanced?
- pH stability : The amine group may protonate in acidic environments (e.g., lysosomes). Prodrug strategies (e.g., acetyl protection) improve plasma stability ( ).
- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) identify vulnerable sites. Introducing electron-withdrawing groups (e.g., fluoro) at the 5-position reduces oxidative degradation ( ).
Q. What emerging therapeutic applications exploit this scaffold’s unique pharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
